molecular formula C13H13ClN2O2 B566716 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1219022-82-8

4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B566716
CAS No.: 1219022-82-8
M. Wt: 264.709
InChI Key: IDMYOJOYUVTLBM-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their significant pharmacological properties, including antimalarial, antibacterial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and chlorination reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has been widely studied for its applications in:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The compound’s ability to intercalate into DNA can also contribute to its anticancer effects by preventing DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: 4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the quinoline ring enhances its potential as a versatile pharmacophore .

Properties

CAS No.

1219022-82-8

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.709

IUPAC Name

ethyl 4-amino-7-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

IDMYOJOYUVTLBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)Cl)C

Synonyms

4-Amino-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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